2-Bromo-N-butyl-4-nitroaniline

Lipophilicity Drug Design Organic Synthesis

Sourcing a bifunctional arene with both cross-coupling competence and tailored lipophilicity can bottleneck SAR-driven medicinal chemistry. 2-Bromo-N-butyl-4-nitroaniline (CAS 1157464-19-1; also ref. 2436-93-3) resolves this with dual synthetic handles: • Aryl bromide at C2 enables late-stage Suzuki coupling for rapid analog generation. • N-Butyl chain (predicted LogP 3.48) enhances hydrophobic pocket occupancy vs. non-alkylated analogs (LogP ~2.3). • Reducible nitro group yields a secondary aniline handle for further diversification. Supplied at ≥95% purity with full QC documentation. Ships ambient; non-hazardous for transport. For R&D use only.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
CAS No. 1157464-19-1; 2436-93-3
Cat. No. B2802161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-butyl-4-nitroaniline
CAS1157464-19-1; 2436-93-3
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3
InChIKeyFLKLIBMSIJFKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-butyl-4-nitroaniline: Physicochemical Baseline


2-Bromo-N-butyl-4-nitroaniline (CAS: 1157464-19-1; 2436-93-3) is a brominated nitroaniline derivative with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . The compound features a bromine atom at the 2-position, a nitro group at the 4-position, and an n-butyl chain on the amine nitrogen, rendering it a bifunctional building block with distinct lipophilicity (predicted LogP 3.48) and synthetic handles .

Bifunctional aryl bromide for cross-coupling reactions
N-butyl chain enhances organic-phase solubility and lipophilicity
Reducible nitro group enables amino-functionalized building blocks

2-Bromo-N-butyl-4-nitroaniline: Why Generic Analogs Fall Short


Simple N-alkyl-4-nitroanilines lack the bromine substituent required for palladium-catalyzed cross-coupling reactions, while non-alkylated 2-bromo-4-nitroaniline exhibits significantly lower lipophilicity (LogP ~2.3) that may limit its utility in hydrophobic binding pockets or organic-phase syntheses [1]. The combination of a reactive aryl bromide and a tailored n-butyl chain in 2-bromo-N-butyl-4-nitroaniline provides a unique balance of reactivity and physicochemical properties that cannot be replicated by unsubstituted or non-brominated analogs, directly impacting synthetic route efficiency and product profiles.

Non-brominated analogs
Lack the aryl bromide required for palladium-catalyzed cross-coupling, limiting synthetic utility.
Non-alkylated 2-bromo-4-nitroaniline
Lower lipophilicity may shift organic-phase solubility and hydrophobic pocket interactions.

2-Bromo-N-butyl-4-nitroaniline: Quantitative Differentiation Evidence


Lipophilicity Advantage over Non-Brominated Analogs

The predicted LogP of 2-bromo-N-butyl-4-nitroaniline is 3.48, which is higher than that of N-butyl-4-nitroaniline (LogP 3.40) and substantially higher than that of 2-bromo-4-nitroaniline (LogP ~2.27) [1]. This quantitative difference reflects the additive effect of bromine and n-butyl substituents on partition coefficient.

Lipophilicity Advantage
Cross-study comparable
LogP 3.48 vs N-butyl analog (3.40) and non-alkylated bromo analog (2.27)
Higher organic-phase partitioning supports hydrophobic environment compatibility.
Predicted LogP; experimental confirmation recommended.
Lipophilicity Drug Design Organic Synthesis

Molecular Weight and Synthetic Handle Density

The molecular weight of 2-bromo-N-butyl-4-nitroaniline is 273.13 g/mol, compared to 194.23 g/mol for N-butyl-4-nitroaniline and 217.02 g/mol for 2-bromo-4-nitroaniline [1][2]. The increased mass reflects the presence of both bromine (atomic weight 79.9) and the butyl chain, offering a higher density of functional groups for subsequent diversification.

Molecular Weight Differentiation
Cross-study comparable
MW 273.13 g/mol; +78.9 vs N-butyl analog, +56.1 vs non-alkylated bromo analog
Higher functional group density may support MS and X-ray detection methods.
Standard molecular weight from formula; validate for specific application.
Molecular Weight Physicochemical Properties Building Block

Aryl Bromide as Cross-Coupling Handle

The presence of an aryl bromide in 2-bromo-N-butyl-4-nitroaniline enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with N-butyl-4-nitroaniline . While 2-bromo-4-nitroaniline also contains a bromine, its lack of N-alkylation limits its lipophilicity and may reduce its compatibility with non-polar reaction media [1]. Quantitative yield data for this specific compound in coupling reactions is not publicly available; this evidence is class-level inference based on the well-established reactivity of aryl bromides.

Cross-Coupling Handle
Class-level inference
Aryl bromide enables Pd-catalyzed C–C and C–N bond formation; absent in N-butyl-4-nitroaniline.
Supports diversification; compound-specific yields not publicly available.
Class-level reactivity; reaction optimization required.
Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination

2-Bromo-N-butyl-4-nitroaniline: Application Scenarios


Kinase Inhibitor Fragment Elaboration

The compound's aryl bromide enables late-stage functionalization via Suzuki coupling to introduce diverse aromatic or heteroaromatic groups, while the N-butyl chain may occupy hydrophobic pockets in kinase ATP-binding sites. This scaffold has been referenced in the context of kinase inhibitor development .

Building Block for Complex Aromatic Frameworks

The combination of a reducible nitro group (to an amine) and a cross-coupling-competent bromine makes this compound a versatile intermediate for constructing polysubstituted arenes used in agrochemicals and pharmaceuticals .

Nonlinear Optical Chromophore Precursor

N-alkyl-4-nitroanilines are known to exhibit nonlinear optical properties. The bromine substituent in 2-bromo-N-butyl-4-nitroaniline may alter the electronic push-pull character, potentially tuning the second-order hyperpolarizability for optoelectronic applications .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Aryl bromide for late-stage diversification; N-butyl hydrophobic pocket fit
Kinase SAR expansion studies
Complex aromatic framework synthesis
Reducible nitro group and cross-coupling-competent bromide
Heterocycle and polysubstituted arene synthesis yield
Nonlinear optical chromophore precursor
Electron push-pull character tunable by bromine substituent
Second-order hyperpolarizability measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-butyl-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.